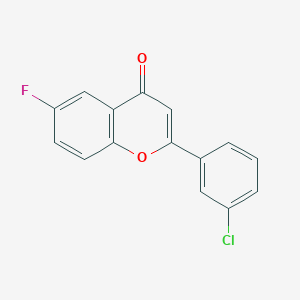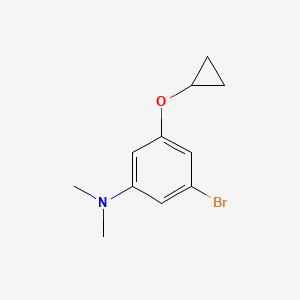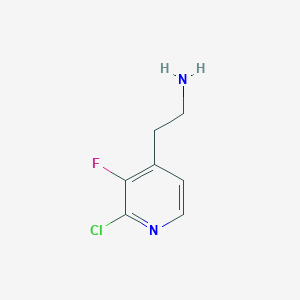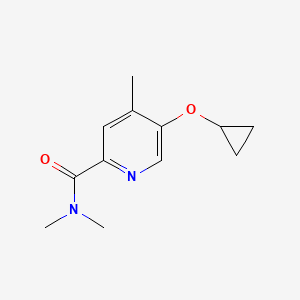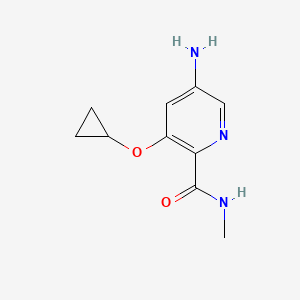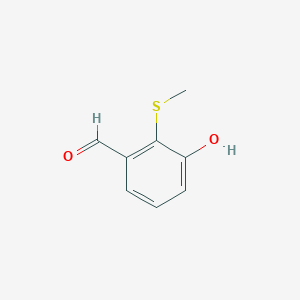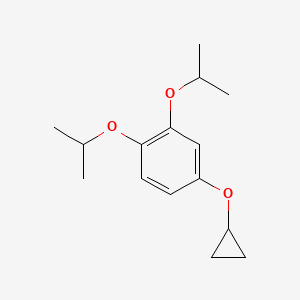
4-Cyclopropoxy-1,2-diisopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-1,2-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy and diisopropoxy groups, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1,2-diisopropoxybenzene can be achieved through several methods. One common approach involves the reaction of catechol with 2-iodopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 48 hours, followed by extraction and purification steps to obtain the desired product
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-1,2-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-1,2-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Cyclopropoxy-1,2-diisopropoxybenzene exerts its effects is not well-documented. its molecular structure suggests that it may interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diisopropoxybenzene: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxyphenol: Contains the cyclopropoxy group but lacks the diisopropoxy groups.
Uniqueness
4-Cyclopropoxy-1,2-diisopropoxybenzene is unique due to the presence of both cyclopropoxy and diisopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-1,2-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-14-8-7-13(18-12-5-6-12)9-15(14)17-11(3)4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
LAWRWNBASLLIHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



